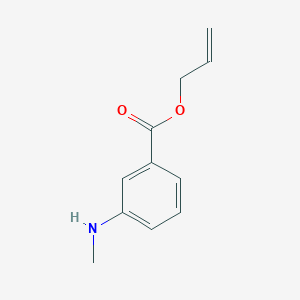
Allyl 3-(methylamino)benzoate
Übersicht
Beschreibung
Allyl 3-(methylamino)benzoate: is an organic compound that belongs to the class of esters It is formed by the esterification of 3-methylaminobenzoic acid with allyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-(methylamino)benzoate typically involves the esterification reaction between 3-methylaminobenzoic acid and allyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl 3-(methylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for the oxidation of the allyl group.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents for the ester group.
Substitution: Nucleophiles such as sodium azide or sodium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
Allyl 3-(methylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of polymers and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of Allyl 3-(methylamino)benzoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce 3-methylaminobenzoic acid and allyl alcohol. The molecular pathways involved in its action include the ester hydrolysis pathway and subsequent metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-methylaminobenzoate
- Ethyl 3-methylaminobenzoate
- Propyl 3-methylaminobenzoate
Uniqueness
Allyl 3-(methylamino)benzoate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other similar compounds. The allyl group allows for additional chemical transformations such as oxidation and substitution, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
153775-51-0 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
prop-2-enyl 3-(methylamino)benzoate |
InChI |
InChI=1S/C11H13NO2/c1-3-7-14-11(13)9-5-4-6-10(8-9)12-2/h3-6,8,12H,1,7H2,2H3 |
InChI-Schlüssel |
PVPWUFYWTSWYHO-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC(=C1)C(=O)OCC=C |
Kanonische SMILES |
CNC1=CC=CC(=C1)C(=O)OCC=C |
Synonyme |
Benzoic acid, 3-(methylamino)-, 2-propenyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













